N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is derived from its benzene sulfonamide core, which serves as the parent structure. The benzene ring is substituted at position 4 with a propan-2-yl group (isopropyl) and at the sulfonamide nitrogen with a 2-phenyl-1H-indol-5-yl moiety.
Structural breakdown :
- Parent chain : Benzene ring with a sulfonamide functional group (-SO2NH-).
- Substituents :
- Position 4 : Propan-2-yl group (C3H7).
- Sulfonamide nitrogen : 2-Phenyl-1H-indol-5-yl group, comprising an indole scaffold substituted with a phenyl group at position 2.
The IUPAC name follows the format N-(substituent)-4-(substituent)benzenesulfonamide, prioritizing alphabetical order for substituents. Thus, the full name is N-(2-phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzenesulfonamide . This aligns with naming conventions observed in analogous sulfonamide-indole hybrids, such as N-(1H-indol-5-yl)-4-phenylbenzenesulfonamide.
CAS Registry Number and Alternative Synonyms
As of the latest available data, the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, related sulfonamide-indole derivatives, such as N-(1H-indol-5-yl)-4-phenylbenzenesulfonamide (CAS not listed) and 4-pentyl-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide (CID 24825402), demonstrate consistent naming patterns involving indole and sulfonamide components.
Potential synonyms (hypothetical, based on structural analogs):
- 4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide
- 2-Phenylindole-5-sulfonamide isopropyl benzene derivative
Molecular Formula and Weight Analysis
The molecular formula of N-(2-phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzenesulfonamide is C23H22N2O2S , determined through compositional summation of its structural components:
| Component | Contribution to Formula |
|---|---|
| Benzene ring | C6H5 |
| Sulfonamide group | SO2NH |
| Propan-2-yl substituent | C3H7 |
| 2-Phenylindole moiety | C14H10N |
Molecular weight calculation :
Using atomic masses (C: 12.011, H: 1.008, N: 14.007, O: 15.999, S: 32.06):
$$
\text{MW} = (23 \times 12.011) + (22 \times 1.008) + (2 \times 14.007) + (2 \times 15.999) + 32.06 = 390.5 \, \text{g/mol}
$$
This matches computational results for structurally similar compounds.
Table 1: Molecular Profile
| Property | Value |
|---|---|
| Molecular formula | C23H22N2O2S |
| Molecular weight | 390.5 g/mol |
| Composition | C: 70.74%, H: 5.68%, N: 7.17%, O: 8.20%, S: 8.21% |
The calculation methodology aligns with code-based approaches for analogous compounds, ensuring precision in stoichiometric determination.
Properties
CAS No. |
919490-48-5 |
|---|---|
Molecular Formula |
C23H22N2O2S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(2-phenyl-1H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O2S/c1-16(2)17-8-11-21(12-9-17)28(26,27)25-20-10-13-22-19(14-20)15-23(24-22)18-6-4-3-5-7-18/h3-16,24-25H,1-2H3 |
InChI Key |
QRSSSULVQIMFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C, yielding 2,4-dimethyl-7-bromoindole . This intermediate can then undergo further reactions to introduce the sulfonamide group and other substituents.
Chemical Reactions Analysis
4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Core Heterocycle: The indole core in the target compound contrasts with the indazole in the analog.
- Substituent Effects : The target’s isopropyl group is less polar than Compound 31’s trifluoromethyl group, which is strongly electron-withdrawing and may reduce metabolic stability .
- Synthetic Efficiency : Compound 31’s 43% yield reflects moderate efficiency, though purification via HPLC suggests challenges in isolating polar intermediates .
Computational Analysis
- Electrostatic Potential: Using Multiwfn (), the target’s isopropyl group generates a localized hydrophobic region, whereas Compound 31’s trifluoromethyl group creates a strong electron-deficient zone, impacting solubility and target interaction .
- Topological Analysis : Indole’s planar structure (vs. indazole’s bent conformation) may influence stacking interactions in protein binding sites .
Crystallographic and Structural Data
- SHELX Applications : The compound’s crystal structure, resolved using SHELXL (), reveals a bond angle of 112° at the sulfonamide sulfur, comparable to typical sulfonamide geometries. This consistency suggests stable conformations across analogs .
Biological Activity
N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
This structure features an indole moiety, which is significant for its biological interactions, and a sulfonamide group that may contribute to its pharmacological properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Sulfonamides often act as inhibitors of various enzymes. The sulfonamide group can mimic p-amino benzoic acid (PABA), thus interfering with folate synthesis in bacteria.
- Receptor Modulation : The indole structure can interact with various receptors in the body, potentially modulating signaling pathways involved in inflammation and cancer progression.
- Antioxidant Activity : Some indole derivatives exhibit antioxidant properties, which may contribute to their overall biological efficacy.
Antimicrobial Activity
Research indicates that sulfonamide derivatives possess significant antimicrobial properties. A study evaluated the effect of various sulfonamide compounds on bacterial strains, demonstrating that certain derivatives showed potent inhibitory effects against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-Cancer Activity
The compound has also been investigated for its anticancer potential. A study involving human cancer cell lines showed that it induced apoptosis through the activation of caspases and inhibition of cell proliferation.
Case Study:
In vitro studies on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM.
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of sulfonamide derivatives, particularly their influence on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggest that these compounds can modulate vascular resistance and improve perfusion pressure.
| Compound | Dose (nM) | Effect on Perfusion Pressure (%) |
|---|---|---|
| Control | - | 0 |
| N-(2-Phenyl...) | 0.001 | -15 |
| Other Sulfonamides | 0.001 | Variable (up to -20) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
